![molecular formula C22H18O3S B14600195 {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-24-9](/img/structure/B14600195.png)
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfonyl phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multiple steps, starting with the preparation of the fluorenyl precursor. . The final step involves the oxidation of the resulting intermediate to form the acetaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetic acid.
Reduction: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl phenyl group may also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene: Similar structure but with a methyl group instead of an acetaldehyde moiety.
9-[4-(Methanesulfonyl)phenyl]-9H-fluorene: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the acetaldehyde group in {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde makes it unique compared to its analogs.
Properties
CAS No. |
60253-24-9 |
|---|---|
Molecular Formula |
C22H18O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[9-(4-methylsulfonylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18O3S/c1-26(24,25)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
InChI Key |
VQQXHCRHAZWIBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


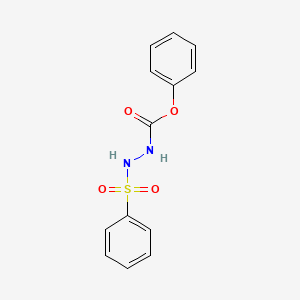
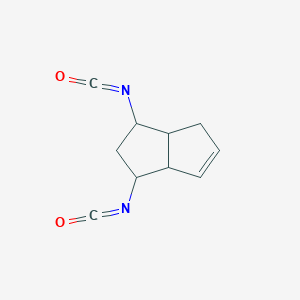
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)
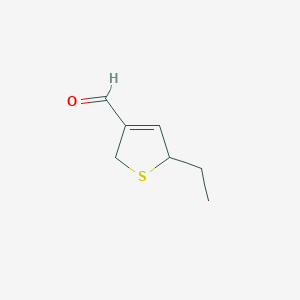
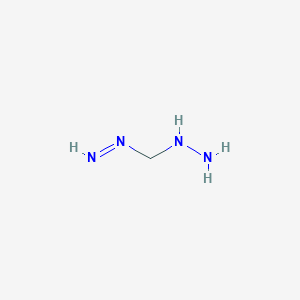
![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
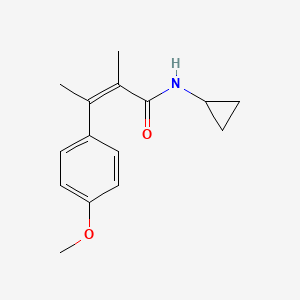
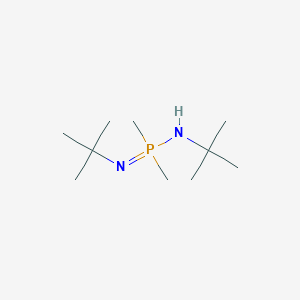
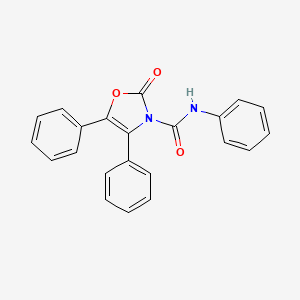
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
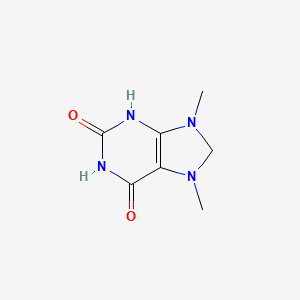
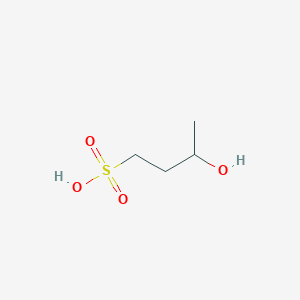

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
